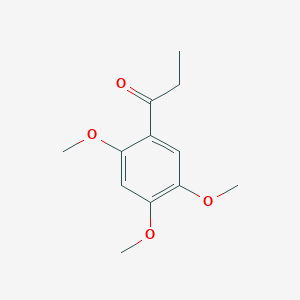

2,4,5-Trimethoxylproriophenone

Cat. No. B1198754

Key on ui cas rn:

3904-18-5

M. Wt: 224.25 g/mol

InChI Key: KUQHFNICKXWOBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06590127B1

Procedure details

In order to further increase the yield of α-asarone, an alternative route appears to prepare intermediate 1-(2,4,5-trimethoxy)phenyl-1-propanone (isoacroramone) by treating 2,4,5-trimethoxyphenylpropane with DDQ in aqueous organic solvent which upon treatment with sodium borohydride into 1-(2,4,5-trimethoxyphenyl-1-hydroxypropane followed by acidic dehydration towards formation of α-asarone. The structure of 1-(2,4,5-trimethoxy)phenyl-1-propanone, a crystalline solid (mp 109-110° C.), was confirmed on the basis of spectral data (Example IV) which is later on discovered as a naturally occurring rarer phenylpropanoid, isolated from Acorus tatarinowii as a light yellowish viscous gum, however, our method afforded isoacoramone as a crystalline solid with the similar spectral data as natural isoacoramone (Jinfeng, Hu and Xiaozhang, Feng, Planta Medica, 66, 662-664 (2000)). It is also worthwhile to mention that the formation of 1-(2,4,5-trimethoxyphenyl)-1-propanone in a single step from phenylalkane i.e. 2,4,5-trimethoxypropane opens new route for the synthesis of phenylpropanone derivatives which is, in fact, a mild, simple and free from drawbacks generally exist with reported synthetic methods and some of reported methods are:

[Compound]

Name

phenylpropanoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

1-(2,4,5-trimethoxy)phenyl-1-propanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1-(2,4,5-trimethoxy)phenyl-1-propanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C/C=C/C1C=C(OC)C(OC)=CC=1OC.COC1C=C(OC)C(OC)=CC=1CCC.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[BH4-].[Na+].[CH3:47][O:48][C:49]1[CH:54]=[C:53]([O:55][CH3:56])[C:52]([O:57][CH3:58])=[CH:51][C:50]=1[CH:59]([OH:62])[CH2:60][CH3:61]>>[CH3:61][CH2:60][C:59]([C:50]1[C:49]([O:48][CH3:47])=[CH:54][C:53]([O:55][CH3:56])=[C:52]([O:57][CH3:58])[CH:51]=1)=[O:62] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C1=C(OC)C=C(OC)C(OC)=C1

|

Step Two

[Compound]

|

Name

|

phenylpropanoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

1-(2,4,5-trimethoxy)phenyl-1-propanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=C(C(=C1)OC)OC)CCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=C(C(=C1)OC)OC)C(CC)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C\C=C\C1=C(OC)C=C(OC)C(OC)=C1

|

Step Six

[Compound]

|

Name

|

1-(2,4,5-trimethoxy)phenyl-1-propanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

solid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated from Acorus tatarinowii as a light yellowish viscous gum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(=O)C1=CC(=C(C=C1OC)OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |